N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20473445
InChI: InChI=1S/C14H12INO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3/b16-10+
SMILES:
Molecular Formula: C14H12INO2S
Molecular Weight: 385.22 g/mol

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC20473445

Molecular Formula: C14H12INO2S

Molecular Weight: 385.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide -

Specification

Molecular Formula C14H12INO2S
Molecular Weight 385.22 g/mol
IUPAC Name (NE)-N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H12INO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3/b16-10+
Standard InChI Key IQETXMVNUVLSAP-MHWRWJLKSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2I
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2I

Introduction

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features an iodine atom and a sulfonamide group, which contribute to its reactivity and pharmacological properties. The iodine atom enhances the compound's reactivity and biological activity, while the sulfonamide group is essential for its pharmacological effects.

Synthesis

The synthesis of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves a condensation reaction between 4-iodobenzaldehyde and 4-methylbenzenesulfonamide. This reaction proceeds through the nucleophilic attack of the amine group on the carbonyl carbon, forming an imine intermediate that rearranges to yield the final product. The reaction conditions, such as temperature and time, are crucial for achieving high yields.

Biological Activities and Potential Applications

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide has potential applications in various scientific fields due to its biological activities:

  • Anticancer Activity: The compound's structure suggests potential anticancer effects, possibly through interaction with enzymes or receptors involved in cancer cell proliferation.

  • Pharmacological Properties: The sulfonamide group may inhibit enzyme activity, while the iodine atom enhances binding affinity to biological targets.

Analytical Data

Analytical data for similar compounds often include NMR (Nuclear Magnetic Resonance) spectroscopy for structural confirmation. For instance, the 1H NMR spectrum of (E)-N-(2-iodobenzylidene)-4-methylbenzenesulfonamide shows characteristic peaks that confirm its structure .

Compound1H NMR Peaks (ppm)
(E)-N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide9.22 (s, 1H), 8.11 (dd, J = 7.9, 1.7 Hz, 1H), 7.95 (dd, J = 7.0, 6.2 Hz, 2H), 7.90 (d, J = 8.3 Hz, 2H), 7.81 (d, J = 8.3 Hz, 2H), 7.46 – 7.27 (m, 2H), 2.44 (d, J = 6.7 Hz, 3H)

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